tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H25FN2O2. It is a piperidine derivative that has found applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
The synthesis of tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinated pyrrolidine compounds. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of reactions to introduce the fluoropyrrolidine moiety . Industrial production methods may involve scalable reactions such as Reformatsky-type reactions to ensure safe and efficient synthesis .
Chemical Reactions Analysis
tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP): Used as an intermediate in the manufacture of fentanyl and related derivatives.
tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate: Another piperidine derivative with different functional groups. The uniqueness of this compound lies in its specific fluoropyrrolidine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(3-fluoropyrrolidin-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25FN2O2/c1-14(2,3)19-13(18)16-8-5-12(6-9-16)17-7-4-11(15)10-17/h11-12H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRKONCDDCGMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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